

Physicochemical properties of "2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide"

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Compound of Interest

Compound Name: 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

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An In-Depth Technical Guide to the Physicochemical Properties of **2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide**

Introduction and Rationale

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active scaffolds is a cornerstone of novel drug discovery. The molecule **2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide** represents a compelling fusion of two such moieties: the 2,5-disubstituted pyrrole and the benzohydrazide core. While this specific ortho-substituted isomer is not extensively characterized in public literature, its structural analogs, particularly the para-substituted isomers, have garnered significant attention as potent antibacterial, antifungal, and antitubercular agents.^{[1][2][3]}

Hydrazide-hydrazone structures are recognized for a wide spectrum of biological activities, including antimycobacterial and antimicrobial efficacy.^{[2][4]} The pyrrole ring, a key component of many bioactive natural products and synthetic drugs, is also associated with significant antimicrobial and antimycobacterial properties.^[1] Derivatives of the closely related 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide have been synthesized and identified as dual inhibitors of enoyl-ACP reductase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial fatty acid and folate synthesis, respectively.^{[1][5]} This established biological activity in closely related compounds provides a strong impetus for the thorough investigation of the title compound.

This technical guide serves as a comprehensive resource for researchers and drug development professionals, outlining the essential physicochemical properties of **2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide**. A deep understanding of these properties—including solubility, pKa, and lipophilicity—is fundamental for predicting a compound's pharmacokinetic and pharmacodynamic behavior (ADME/Tox), designing appropriate formulations, and advancing a potential candidate through the drug development pipeline. This document provides not only the known data but also detailed, field-proven experimental protocols for determining these critical parameters.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure. These identifiers are critical for regulatory submissions, literature searches, and ensuring experimental reproducibility.

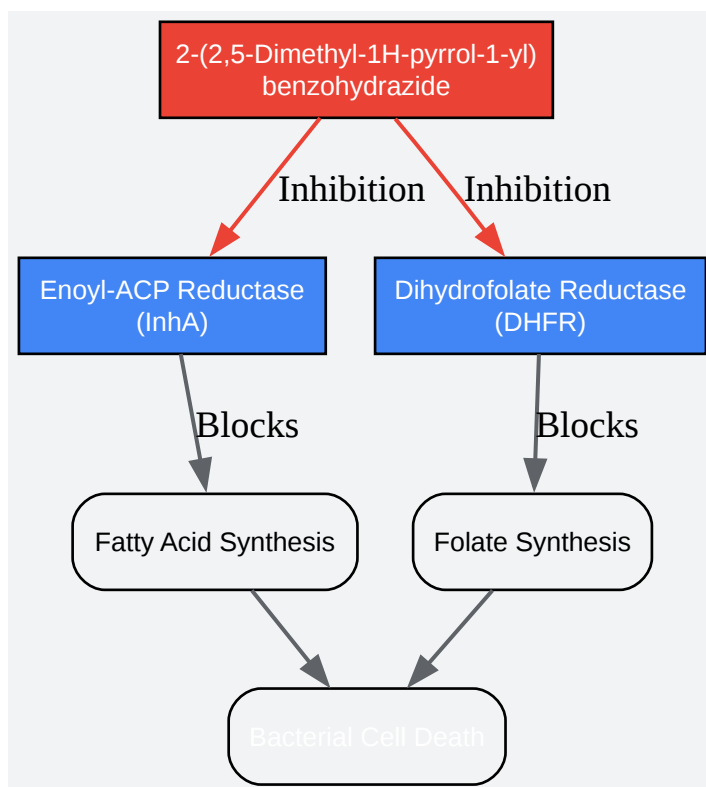
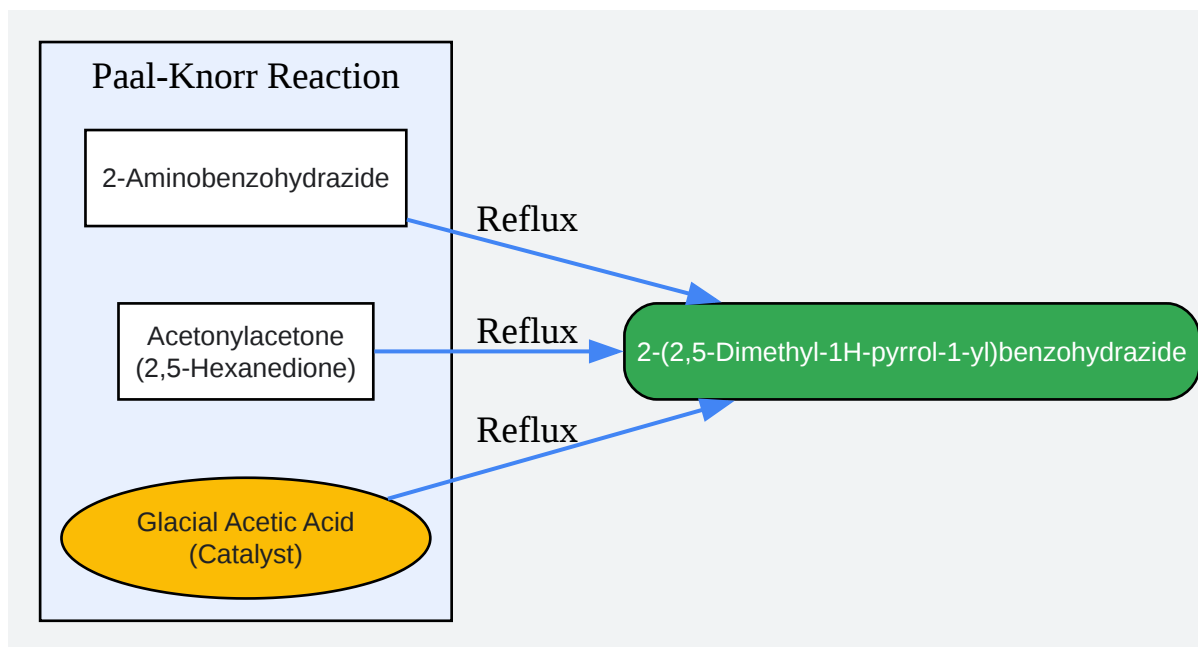
Identifier	Value	Source
IUPAC Name	2-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide	-
CAS Number	100373-80-6	[6]
Molecular Formula	C ₁₃ H ₁₅ N ₃ O	[6]
Molecular Weight	229.28 g/mol	[6]

Below is a two-dimensional representation of the chemical structure, generated to clarify atomic connectivity and spatial arrangement.

2D Structure of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

Synthesis and Purification

A robust and reproducible synthetic route is paramount for obtaining high-purity material for physicochemical and biological evaluation. The synthesis of N-substituted pyrroles is commonly achieved via the Paal-Knorr reaction, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound. The target molecule can be synthesized from 2-aminobenzohydrazide and acetonylacetone (2,5-hexanedione).



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